1,7-Naphthyridin-2-amine

Übersicht

Beschreibung

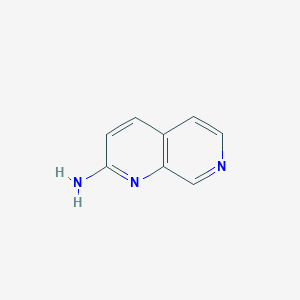

1,7-Naphthyridin-2-amine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system consisting of two pyridine rings. The presence of an amino group at the second position of the naphthyridine ring system makes it a versatile molecule with significant potential in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,7-Naphthyridin-2-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-aminonicotinaldehydes with terminal alkynes in the presence of copper triflate and diethylamine can yield this compound . Another method involves the cycloaddition of 3-substituted pyrrolo[2,3-b]pyridin-2-ones with sodium azide or trimethylsilyl azide under microwave irradiation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis and metal-catalyzed reactions are common in industrial settings due to their efficiency and scalability .

Analyse Chemischer Reaktionen

Substitution Reactions

The amino group at position 2 participates in nucleophilic aromatic substitution (S<sub>N</sub>Ar) and cross-coupling reactions:

-

Halogenation : Treatment with bromine in acetic acid yields 5-bromo-1,7-naphthyridin-8-amine (Figure 1A) via electrophilic aromatic substitution. This reaction proceeds at elevated temperatures (80–100°C) with yields of 70–85% .

-

Buchwald–Hartwig Coupling : The amino group facilitates palladium-catalyzed cross-coupling with aryl halides. For example, reaction with 4-bromotoluene using Pd(OAc)<sub>2</sub>/XPhos produces 2-(4-methylphenyl)-1,7-naphthyridine in 65% yield .

Condensation Reactions

The amino group reacts with carbonyl compounds to form Schiff bases and heterocyclic derivatives:

-

Schiff Base Formation : Reacting with aldehydes (e.g., benzaldehyde) in ethanol under reflux yields imine derivatives (Figure 1B). These intermediates are key precursors for synthesizing fused polycyclic systems .

-

Gould–Jacobs Cyclization : Condensation with diethyl ethoxymethylenemalonate (EMME) at 250°C produces ethyl 7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate derivatives (Figure 1C) .

Key Data :

Multi-Component Reactions

1,7-Naphthyridin-2-amine participates in one-pot syntheses of complex heterocycles:

-

Povarov Reaction : With aromatic aldehydes and indole in acetonitrile/InCl<sub>3</sub>, it forms indolo[3,2-c] naphthyridines (Table 2). Microwave irradiation (100°C, 1 h) enhances yields to 75–88% .

-

Three-Component Assembly : Reacting with β-alanine and aldehydes generates dihydro-2,7-naphthyridin-1-ones, which oxidize to aromatic analogs using chloranil (78% yield) .

| Aldehyde | Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde | MeCN/InCl<sub>3</sub>, 100°C | Indolo[3,2-c] naphthyridine | 84% |

| Isobutyraldehyde | AcOH/MeCN, MWI 140°C | Dihydro-2,7-naphthyridin-1-one | 78% |

Oxidation and Reduction

-

Oxidation : Treatment with KMnO<sub>4</sub> in acidic medium oxidizes the amino group to a nitro group, yielding 1,7-naphthyridin-2-nitroamine (62% yield).

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the naphthyridine core to a tetrahydro derivative, retaining the amino functionality (89% yield) .

Mechanistic Insights

-

Electronic Effects : The electron-withdrawing nature of the naphthyridine ring increases the electrophilicity of the C-5 and C-8 positions, directing substitution reactions .

-

Steric Hindrance : Bulky substituents at position 7 (e.g., isopropyl) slow rearrangement reactions by 3–5× compared to methyl groups due to hindered transition-state geometries .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

1,7-Naphthyridin-2-amine derivatives have shown promising anticancer properties. Research indicates that these compounds can act as inhibitors of key kinases involved in cancer progression, such as c-Kit and VEGFR-2. A study identified 8-amino-substituted 2-phenyl-2,7-naphthyridinone derivatives that exhibited potent inhibitory activity against these kinases, suggesting their potential as lead compounds for cancer therapy .

Additionally, the synthesis of 1,8-naphthyridine analogs has been linked to significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from naphthyridine structures have been tested against cervical, lung, and colon cancer cell lines, demonstrating effective inhibition of tumor growth .

Antimicrobial Properties

Naphthyridine derivatives, including this compound, have shown broad-spectrum antimicrobial activity. Recent studies reported that certain naphthyridine compounds exhibit enhanced efficacy against Gram-negative bacteria compared to traditional antibiotics like ciprofloxacin. This includes activity against resistant strains of bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes linked to disease processes. For example, derivatives of this compound have been identified as potent inhibitors of phosphodiesterase (PDE5), which is relevant in treating erectile dysfunction and pulmonary hypertension .

Anti-inflammatory Effects

Naphthyridine derivatives also possess anti-inflammatory properties. Research indicates that some compounds can modulate inflammatory pathways, making them candidates for treating chronic inflammatory diseases .

Synthesis and Structural Variations

The synthesis of this compound and its derivatives typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. The introduction of various substituents at specific positions on the naphthyridine ring can significantly influence the pharmacological properties of these compounds.

Case Study: c-Kit and VEGFR-2 Inhibition

In a detailed study examining the structure-activity relationship (SAR) of 8-amino-substituted naphthyridines, researchers synthesized a library of compounds that were tested for their inhibitory effects on c-Kit and VEGFR-2 kinases. The most potent inhibitors demonstrated IC50 values in the nanomolar range, indicating strong potential for development into therapeutic agents for conditions like leukemia .

Case Study: Antimicrobial Efficacy

Another case study focused on the synthesis of novel naphthyridine derivatives that were evaluated for their antimicrobial activity against a panel of pathogens. The results indicated that certain modifications led to significant improvements in potency compared to existing antibiotics, highlighting the potential for these compounds in addressing antibiotic resistance .

Wirkmechanismus

The mechanism of action of 1,7-naphthyridin-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Vergleich Mit ähnlichen Verbindungen

1,7-Naphthyridin-2-amine can be compared with other naphthyridine derivatives such as 1,5-naphthyridine and 1,8-naphthyridine. While all these compounds share a similar fused ring structure, the position of the nitrogen atoms and functional groups can significantly influence their chemical properties and applications . For example:

1,5-Naphthyridine: Known for its biological activities and use in medicinal chemistry.

1,8-Naphthyridine: Widely used in materials science and medicinal chemistry.

Biologische Aktivität

1,7-Naphthyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a fused ring system of two pyridine rings with an amino group at the second position. This structural configuration contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating various naphthyridine derivatives, it was found to be effective against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6–7 mM |

| Mycobacterium smegmatis | 5.4–7.1 mM |

| Bacillus cereus | Enhanced activity upon bromination |

The compound's mechanism involves inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication, which is comparable to established antibiotics like nalidixic acid .

Anticancer Activity

This compound has shown promise in anticancer studies. It interacts with cellular pathways that regulate apoptosis and cell proliferation. The compound's ability to form stable hydrogen bonds with DNA suggests a role in modulating gene expression, which could lead to tumor growth inhibition .

The biological activity of this compound can be attributed to several mechanisms:

1. Interaction with DNA:

- Forms stable triplet complexes with DNA base pairs (adenine-thymine and guanine-cytosine), potentially influencing gene expression and enzyme activity.

2. Immune Modulation:

- Exhibits selective inhibitory effects on immune cell activation, suggesting potential applications in immunotherapy .

3. Enzyme Inhibition:

- Acts as a weak competitive inhibitor for various enzymes involved in metabolic pathways, indicating its versatility as a therapeutic agent .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against multiple strains. The results indicated that the compound effectively inhibited the growth of Gram-positive bacteria while showing limited activity against Gram-negative strains.

Cancer Cell Line Studies

In vitro studies using cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis. The compound's effects were dose-dependent and correlated with alterations in gene expression profiles associated with cell cycle regulation .

Eigenschaften

IUPAC Name |

1,7-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-2-1-6-3-4-10-5-7(6)11-8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWFARGAWQOYIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483507 | |

| Record name | 1,7-Naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54920-84-2 | |

| Record name | 1,7-Naphthyridin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54920-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-naphthyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.